molecular formula C9H9N3S2 B12122480 3-Methylthio-5-phenylamino-1,2,4-thiadiazole CAS No. 35746-47-5

3-Methylthio-5-phenylamino-1,2,4-thiadiazole

Cat. No.: B12122480
CAS No.: 35746-47-5
M. Wt: 223.3 g/mol
InChI Key: PNSYEUJVQCFBHI-UHFFFAOYSA-N
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Description

3-Methylthio-5-phenylamino-1,2,4-thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are five-membered rings containing sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylthio-5-phenylamino-1,2,4-thiadiazole can be synthesized through the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Methylthio-5-phenylamino-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the reagents used.

Scientific Research Applications

3-Methylthio-5-phenylamino-1,2,4-thiadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylthio-5-phenylamino-1,2,4-thiadiazole involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cell wall synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: A common thiadiazole derivative with various biological activities.

    1,2,3-Thiadiazole: Another isomer with different chemical properties and applications.

    1,2,5-Thiadiazole: Less common but still of interest in medicinal chemistry.

Uniqueness

3-Methylthio-5-phenylamino-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

35746-47-5

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

3-methylsulfanyl-N-phenyl-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C9H9N3S2/c1-13-9-11-8(14-12-9)10-7-5-3-2-4-6-7/h2-6H,1H3,(H,10,11,12)

InChI Key

PNSYEUJVQCFBHI-UHFFFAOYSA-N

Canonical SMILES

CSC1=NSC(=N1)NC2=CC=CC=C2

Origin of Product

United States

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